molecular formula C13H14Cl2N4OS B4658089 N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4658089
M. Wt: 345.2 g/mol
InChI Key: YJDZZBCTYFMYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DCTA is a thioacetamide derivative that has been synthesized using different methods, and it has been found to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but studies have shown that it works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the cell membrane, causing the death of the fungal cell. N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication, leading to the death of the bacterial cell. Additionally, N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have various biochemical and physiological effects. Studies have shown that it can cause oxidative stress in fungal cells, leading to the production of reactive oxygen species and the disruption of the cell membrane. N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to cause DNA damage in bacterial cells, leading to their death. Additionally, N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has various advantages and limitations for lab experiments. Its high purity and yield make it an ideal candidate for research, and its ability to inhibit the growth of different fungi, bacteria, and cancer cells makes it a versatile tool for research in different areas. However, its potential toxicity and limited solubility in water can pose challenges in certain experiments.

Future Directions

There are several future directions for research on N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. Further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in different areas. Additionally, studies are needed to investigate the potential use of N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in combination with other drugs to enhance its effectiveness and reduce potential toxicity. Furthermore, research is needed to investigate the potential use of N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in different areas, including agriculture, where it could be used as a fungicide, and in the development of new cancer therapies.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to exhibit various biological activities, making it a potential candidate for research in different areas. Its antifungal properties have been studied extensively, and it has been found to inhibit the growth of different fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to exhibit antibacterial properties, with studies showing its effectiveness against both gram-positive and gram-negative bacteria. Additionally, N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have antitumor properties, with studies showing its ability to inhibit the growth of different cancer cell lines.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4OS/c1-3-19-8(2)17-18-13(19)21-7-11(20)16-12-9(14)5-4-6-10(12)15/h4-6H,3,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDZZBCTYFMYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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